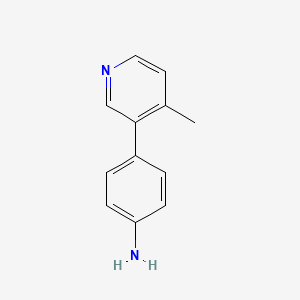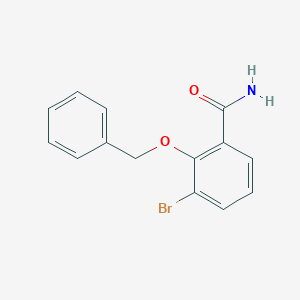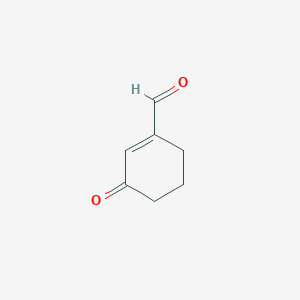
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chloro, iodo, and methyl substituents on the pyridine ring, along with a methylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One possible synthetic route could include:
Halogenation: Introduction of chloro and iodo groups onto the pyridine ring through halogenation reactions.
Alkylation: Introduction of the methyl group via alkylation reactions.
Amination: Formation of the N-methylmethanamine group through amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloro-2-iodopyridin-3-yl)-N-methylmethanamine: Lacks the methyl group on the pyridine ring.
1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine: Lacks the iodo group.
1-(2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine: Different positioning of the chloro and iodo groups.
Propiedades
Fórmula molecular |
C8H10ClIN2 |
|---|---|
Peso molecular |
296.53 g/mol |
Nombre IUPAC |
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClIN2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
Clave InChI |
ZJBDVPDKMAFHLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)I)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


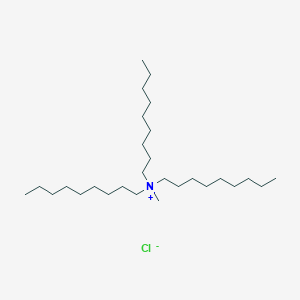

![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)

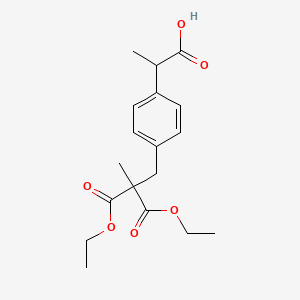
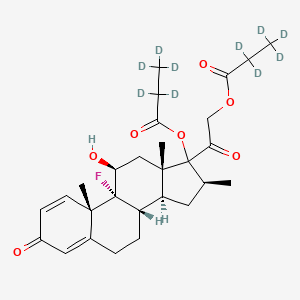
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
